molecular formula C8H7N B13605885 4-(Prop-2-yn-1-yl)pyridine

4-(Prop-2-yn-1-yl)pyridine

Cat. No.: B13605885
M. Wt: 117.15 g/mol
InChI Key: HANMURGSLLKGPI-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)pyridine is a chemical compound characterized by a pyridine ring substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yl)pyridine can be achieved through various methods. One practical approach involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-yn-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of 4-(prop-2-yn-1-yl)piperidine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • 2-(Prop-1-yn-1-yl)pyridine
  • 4-(Prop-2-yn-1-yloxy)pyridine
  • 1-(Prop-2-yn-1-yl)-1H-imidazole

Comparison: 4-(Prop-2-yn-1-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2-(Prop-1-yn-1-yl)pyridine, it may exhibit different reactivity and binding affinities due to the position of the substituent .

Properties

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

4-prop-2-ynylpyridine

InChI

InChI=1S/C8H7N/c1-2-3-8-4-6-9-7-5-8/h1,4-7H,3H2

InChI Key

HANMURGSLLKGPI-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=NC=C1

Origin of Product

United States

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